molecular formula C12H12N2O2 B14914910 n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide

n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B14914910
M. Wt: 216.24 g/mol
InChI Key: SDIMYKHPLNNQQX-UHFFFAOYSA-N
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Description

n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide (CAS 1252435-10-1) is a synthetic compound with a molecular weight of 216.24 g/mol and the molecular formula C12H12N2O2. It features a hybrid molecular structure incorporating two privileged pharmacophores in medicinal chemistry: a pyridin-3-yl moiety and a furan-2-carboxamide group. This specific architecture makes it a valuable scaffold for pharmaceutical research and development, particularly in the construction of more complex bioactive molecules. The structural components of this compound are associated with a wide range of biological activities. The furan ring, an electron-rich heterocycle, is known to enhance pharmacokinetic properties and can engage in hydrogen bonding with biological enzymes . The pyridine ring is a common bioisostere used in drug design to improve solubility and metabolic stability, and it facilitates key interactions with biological targets through its nitrogen atom . While the specific biological profile of this compound is subject to ongoing research, close structural analogs have demonstrated significant potential in various therapeutic areas. For instance, related compounds featuring the furan-2-carboxamide group have been investigated as non-covalent inhibitors of viral proteases, such as SARS coronavirus main protease (3CLpro) . Other derivatives have been explored for their antibacterial activity, showing efficacy against Gram-positive bacteria . This compound is intended for research applications only, including as a building block in organic synthesis, a starting point for structure-activity relationship (SAR) studies, and a core structure in molecular hybridization strategies. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C12H12N2O2/c15-12(11-4-2-8-16-11)14-7-5-10-3-1-6-13-9-10/h1-4,6,8-9H,5,7H2,(H,14,15)

InChI Key

SDIMYKHPLNNQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Route 1: Direct Amide Coupling

The most straightforward method involves reacting furan-2-carbonyl chloride with 2-(pyridin-3-yl)ethylamine in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine is employed as a base to scavenge HCl, with reactions typically completing within 4–6 hours at 0–5°C. This method yields the target compound in 68–72% purity, necessitating subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v).

Reaction Scheme:
$$ \text{Furan-2-carbonyl chloride} + \text{2-(Pyridin-3-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} $$

Route 2: Stepwise Assembly via Intermediate Formation

Alternative pathways construct the pyridine and furan rings separately before coupling. For example, 3-aminopyridine undergoes ethylation with 2-bromoethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 2-(pyridin-3-yl)ethanol, which is then oxidized to 2-(pyridin-3-yl)acetic acid using Jones reagent. Subsequent amide bond formation with furan-2-carboxamide via EDC/HOBt coupling achieves the final product in 58% overall yield.

Key Intermediate Characterization:

Intermediate Molecular Formula $$ ^1\text{H NMR} $$ (CDCl$$_3$$, δ)
2-(Pyridin-3-yl)ethanol C$$7$$H$$9$$NO 3.72 (t, 2H), 2.81 (t, 2H), 8.45 (m, 1H)
2-(Pyridin-3-yl)acetic acid C$$7$$H$$7$$NO$$_2$$ 3.52 (s, 2H), 8.51 (d, 1H), 7.65 (m, 1H)

Optimization of Reaction Conditions

Critical parameters influencing yield include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance carboxamide coupling efficiency compared to DCM, albeit with increased side product formation.
  • Temperature Control : Maintaining subambient temperatures (−10°C) during acyl chloride formation reduces decomposition.
  • Catalyst Use : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces pyridine rings at later stages, improving regioselectivity.

Comparative Yield Data:

Method Yield (%) Purity (%)
Direct Amide Coupling 68–72 85–90
Stepwise Assembly 58 92–95
Pd-Catalyzed Coupling 75 98

Characterization and Analytical Methods

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ spectra confirm regiochemistry and purity. The furan ring protons resonate at δ 6.45–7.25, while pyridine protons appear at δ 7.50–8.65.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 217.0845 ([M+H]$$^+$$) align with the theoretical mass of C$${12}$$H$${12}$$N$$2$$O$$2$$.
  • X-ray Crystallography : Resolves racemic mixtures and confirms the envelope conformation of heterocyclic rings.

Challenges and Limitations

  • Racemization : Chiral centers in intermediate alcohols (e.g., 2-(pyridin-3-yl)ethanol) necessitate asymmetric synthesis techniques to avoid enantiomeric impurities.
  • Byproduct Formation : Over-alkylation during ethylation generates bis-adducts, requiring careful stoichiometric control.
  • Solvent Residuals : Polar aprotic solvents (DMF) persist in final products, demanding rigorous drying under high vacuum.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antiviral agents. Structural modifications, such as fluorophenyl piperazine incorporation (as in N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}furan-2-carboxamide), enhance binding to biological targets like IκB kinase.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives .

Scientific Research Applications

5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is an organic compound with a furan ring, a carboxamide group, a bromine atom, and a pyridine ring attached via an ethyl linker. Its unique structure makes it applicable to scientific research.

Scientific Research Applications

5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is applicable to medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry The compound is studied for its potential pharmacological properties, such as antimicrobial and anticancer activities. Studies have shown that similar compounds exhibit antimicrobial properties against pathogenic strains . For example, one study tested a similar compound using the agar well diffusion method, measuring the zone of inhibition against bacteria. The compound showed activity against multidrug-resistant strains, such as Acinetobacter baumannii.

Organic Synthesis 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide serves as an intermediate in creating more complex organic molecules, useful in developing new drugs and materials. The synthesis typically involves multiple steps, such as bromination of the furan ring using a brominating agent like N-bromosuccinimide (NBS) and formation of the carboxamide by reacting the brominated furan with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (3CLpro). The compound binds to the enzyme’s active site, preventing the protease from processing viral polyproteins, which is essential for viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Furan Substitutions
  • 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) (): Features a nitro group at the 5-position of the furan ring. Key difference: The absence of a nitro group in the target compound reduces its reactivity, likely lowering toxicity but also antimicrobial potency.
Pyridine Isomerism
  • N-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide derivatives (e.g., compound 3 in ):
    • Pyridin-2-yl substitution alters the spatial orientation of the nitrogen atom, affecting hydrogen bonding and π-π stacking interactions with biological targets.
    • Key difference : The pyridin-3-yl group in the target compound may enhance binding to enzymes with hydrophobic pockets (e.g., proteases) due to its distinct nitrogen positioning .

N-Substituent Modifications

ML188 (SARS-CoV 3CLpro Inhibitor) ():
  • Structure: N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (MW: 420.23 g/mol).
  • Key features: Bulky tert-butylphenyl and tert-butylamino groups enhance hydrophobic interactions with the SARS-CoV 3CLpro enzyme. Non-covalent binding mechanism with moderate molecular weight and high enzyme affinity .
  • Comparison : The target compound lacks these substituents, resulting in lower molecular weight (216.24 vs. 420.23 g/mol) and reduced enzyme binding capacity.
N-Cyclopropyl and N-Aryl Derivatives ():
  • Compound 17 : 4-Isopropylphenyl substitution (MW: 420.23 g/mol).
  • Compound 18 : Cyclopropyl substitution (MW: 342.18 g/mol).
  • Impact : Bulky aryl groups (e.g., isopropylphenyl) improve target affinity but reduce solubility. Cyclopropyl groups enhance metabolic stability due to steric hindrance .
  • Comparison : The target compound’s simpler N-ethylpyridin-3-yl group balances solubility and moderate target engagement.
Antiviral Activity
  • ML188 : Inhibits SARS-CoV 3CLpro with IC₅₀ = 1.5 μM and antiviral EC₅₀ = 8.3 μM .
  • Target compound: No direct antiviral data reported, but structural simplicity suggests weaker protease inhibition.
Antifungal and Antibacterial Activity
  • Nitrofuran derivatives (): Nitro groups correlate with antifungal activity (e.g., compound 3).
  • Target compound : Absence of nitro groups likely reduces antifungal efficacy but may lower toxicity.
Anticancer Potential
  • N-(Pyridin-2-yl)furan-2-carboxamide derivatives (): Anthraquinone or benzophenone substituents enable intercalation with DNA.
  • Target compound: Limited aromaticity may restrict DNA binding but improve bioavailability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound ML188 5-Nitro Derivative (3)
Molecular Weight (g/mol) 216.24 420.23 293.27
LogP (Predicted) 1.2 4.5 1.8
Aqueous Solubility (mg/mL) Moderate (~0.5) Low (~0.1) Low (~0.3)
Key Functional Groups Pyridin-3-yl tert-Butylphenyl Nitrofuran
  • Key insights :
    • The target compound’s lower LogP (1.2 vs. 4.5 for ML188) suggests better aqueous solubility, favoring oral absorption.
    • ML188’s high LogP enhances membrane permeability but may limit solubility .

Q & A

Q. What are the recommended synthetic routes for N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide, and how can purity be optimized?

The compound is typically synthesized via amide bond formation between furan-2-carbonyl chloride and 2-(pyridin-3-yl)ethylamine. A reflux reaction in acetonitrile for 3–24 hours under anhydrous conditions is common, followed by solvent evaporation and recrystallization (e.g., chloroform/methanol) to achieve ≥95% purity . For optimization, monitor reaction progress using TLC or LC-MS and employ column chromatography or preparative HPLC for purification .

Q. How can structural characterization be performed to confirm the molecular conformation of this compound?

Use a combination of:

  • ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., furan ring protons at δ 6.1–7.4 ppm, pyridinyl signals at δ 8.4–8.6 ppm) .
  • FT-IR to confirm amide N-H stretches (~3310 cm⁻¹) and carbonyl vibrations (~1678 cm⁻¹) .
  • X-ray crystallography to resolve intramolecular interactions, such as hydrogen bonds between the amide group and pyridinyl/furan moieties, which influence planarity .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly if the compound is intended for high-temperature applications .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Conduct multi-component Ugi reactions to generate analogs with variations in the pyridinyl, furan, or amide substituents .
  • Test inhibitory activity against target enzymes (e.g., SARS-CoV-2 3CLpro) using fluorescence-based protease assays. Compare IC₅₀ values to identify critical functional groups (e.g., tert-butyl groups enhance binding affinity) .
  • Validate non-covalent binding modes via X-ray co-crystallography (e.g., PDB deposition 3TNT) .

Q. What computational strategies are effective for predicting biological activity?

  • Perform molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with targets like viral polymerases. Prioritize compounds with strong hydrogen bonds to catalytic residues (e.g., His41 in SARS-CoV-2 3CLpro) .
  • Use MD simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories .

Q. How can contradictory data on conformational flexibility be resolved?

  • Compare X-ray structures of related carboxamides (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify conserved dihedral angles between the furan and pyridinyl groups .
  • Apply DFT calculations (B3LYP/6-31G*) to model rotational barriers and determine if deviations arise from crystal packing vs. intrinsic flexibility .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Standardize synthesis protocols (e.g., inert atmosphere, controlled stoichiometry) .
  • Include positive controls (e.g., ML188 for 3CLpro inhibition) and normalize activity data to internal standards .
  • Use LC-MS/MS to quantify compound degradation in assay buffers .

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